ethyl (2S)-2-aminonon-8-enoate
Description
Importance of Ethyl (2S)-2-aminonon-8-enoate within the Scope of Non-Proteinogenic α-Amino Esters
Non-proteinogenic amino acids (NPAAs) are essential building blocks that introduce novel chemical and physical properties into peptides and other organic molecules. mdpi.com They can serve as metabolic intermediates, such as ornithine and citrulline in the urea (B33335) cycle, or act as secondary metabolites with protective or signaling functions. wikipedia.orgmdpi.com The structural diversity of NPAAs, which can include variations in side-chain length, functionality, and stereochemistry, allows chemists to design molecules with tailored properties, such as enhanced metabolic stability or specific conformational preferences. acs.org
This compound stands out within this class due to its specific combination of structural motifs. It is an α-amino ester with a nine-carbon backbone, defined (S)-stereochemistry at the chiral center, and a terminal alkene at the C-8 position. This terminal double bond is a particularly valuable functional group, rendering the molecule a key precursor for advanced synthetic transformations, most notably ring-closing metathesis (RCM).
The primary significance of this compound lies in its role as a synthetic intermediate for its corresponding carboxylic acid, (S)-2-aminonon-8-enoic acid. This amino acid has been identified as a critical P3 fragment in the synthesis of a class of potent macrocyclic inhibitors targeting the hepatitis C virus (HCV) NS3/NS4A protease. mcgill.ca The ability to incorporate this specific unsaturated side chain is crucial for the conformational integrity and, consequently, the biological activity of these complex therapeutic agents. mcgill.ca
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Key Structural Features | (S)-Chiral Center (α-carbon), Ethyl Ester, Terminal Alkene (C8-C9) |
| Synonyms | (S)-Ethyl 2-amino-8-nonenoate |
Historical Development of Asymmetric Synthesis Applied to Unsaturated Amino Acids
The synthesis of enantiomerically pure α-amino acids, particularly those with unsaturated side chains, has been a long-standing challenge in organic chemistry. The presence of the olefin functionality makes these compounds susceptible to base- or acid-catalyzed racemization and isomerization of the double bond into the more stable α,β-position, complicating their synthesis and handling. nih.gov
Early approaches to obtaining chiral unsaturated amino acids often relied on the classical resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. A significant breakthrough came with the development of substrate-controlled diastereoselective methods. This often involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the asymmetric azidation of an enolate derived from an N-acyloxazolidinone, a method reported by Evans, has been successfully applied to produce the precursor for (S)-2-aminonon-8-enoic acid. mcgill.ca
The advent of catalytic asymmetric synthesis marked a paradigm shift, offering more efficient and atom-economical routes. Key developments in this area include:
Asymmetric Phase-Transfer Catalysis : This method utilizes chiral catalysts, often derived from cinchona alkaloids like cinchonidine, to control the stereoselective alkylation of glycine-derived Schiff bases. researchgate.netresearchgate.net This approach has proven effective for synthesizing γ,δ-unsaturated α-amino esters. researchgate.net
Kinetic Resolution : In this strategy, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the product. Efficient kinetic resolution of racemic β,γ-unsaturated amino acid derivatives has been achieved using cinchona alkaloid catalysts under mild conditions. nih.gov
Enzymatic Synthesis : Biocatalysis offers a powerful and highly selective alternative for producing chiral amino acids. Methods such as the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids or the asymmetric reductive amination of keto acids are prominent examples. rsc.org
Table 2: Selected Methodologies for Asymmetric Synthesis of Unsaturated α-Amino Acids
| Method | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is covalently bonded to the substrate to direct a stereoselective transformation. The auxiliary is removed in a later step. | High diastereoselectivity; requires stoichiometric amounts of the auxiliary. mcgill.ca |
| Phase-Transfer Catalysis | A chiral catalyst facilitates the reaction between water-soluble and organic-soluble reactants by transferring one reactant across the phase interface. | Catalytic; effective for alkylations of glycine (B1666218) templates. researchgate.net |
| Kinetic Resolution | A chiral catalyst or reagent reacts at a different rate with the two enantiomers of a racemic mixture, allowing for their separation. | Provides access to both enantiomers (one as product, one unreacted); maximum yield of 50% for each. nih.gov |
| Enzymatic Methods | Enzymes (e.g., ammonia lyases, dehydrogenases) are used as chiral catalysts to perform stereoselective transformations. | High enantioselectivity; mild reaction conditions; substrate specific. rsc.org |
Overview of Contemporary Research Landscape for this compound
Contemporary research involving this compound and its parent amino acid is predominantly focused on its application in medicinal chemistry as a specialized building block for complex therapeutics. mcgill.ca Its most notable use is in the synthesis of macrocyclic peptidomimetics designed to inhibit the HCV NS3/NS4A protease, a key enzyme in the replication of the hepatitis C virus. mcgill.ca
In the synthesis of these inhibitors, such as the clinical candidate BILN 2061 and its analogues, the (S)-2-aminonon-8-enoic acid moiety serves as the P3 component of a tripeptide diene precursor. The terminal alkene of this amino acid and another alkene in the peptide backbone are crucial for the key macrocyclization step, which is accomplished via a Ring-Closing Metathesis (RCM) reaction. mcgill.ca The length and stereochemistry of this amino acid side chain are vital for correctly positioning the molecule within the enzyme's active site, thereby ensuring high binding affinity and inhibitory potency. mcgill.ca
Much of the research in this area has concentrated on optimizing the challenging RCM step. Issues such as catalyst efficiency, diastereoselectivity, and the prevention of epimerization at the chiral centers are of critical importance, especially when scaling up the synthesis for clinical production. mcgill.ca Studies have explored various ruthenium-based metathesis catalysts to improve reaction yields and maintain the absolute stereochemical fidelity of the macrocycle. mcgill.ca The successful incorporation of this compound's structural motif underscores the value of non-proteinogenic amino acids in accessing novel chemical space and developing next-generation pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-aminonon-8-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h3,10H,1,4-9,12H2,2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVHMTJJKRAKOM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCCC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2s 2 Aminonon 8 Enoate
Asymmetric Synthesis Approaches to the (2S)-Configuration
The precise construction of the stereocenter at the α-carbon is a fundamental challenge in the synthesis of chiral amino acids. Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for resolving racemic mixtures.
Chiral Auxiliary-Mediated Strategies in α-Aminonon-8-enoate Synthesis
Chiral auxiliary-mediated synthesis is a robust and widely utilized method for controlling stereochemistry. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. researchgate.net
A common strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For the synthesis of ethyl (2S)-2-aminonon-8-enoate, this would typically involve the N-acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a glycine derivative. researchgate.netresearchgate.net Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral (Z)-enolate. bath.ac.uk This enolate then reacts with an appropriate electrophile, in this case, a seven-carbon chain with a terminal double bond, such as 7-bromohept-1-ene. The steric hindrance provided by the auxiliary directs the electrophile to attack from the less hindered face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent mild cleavage of the auxiliary yields the desired (S)-configured amino ester. researchgate.net Sulfur-based auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven highly effective in similar asymmetric transformations. scielo.org.mx
Table 1: Common Chiral Auxiliaries in Asymmetric α-Amino Acid Synthesis
| Chiral Auxiliary | Typical Reaction | Diastereoselectivity (d.r.) | Reference |
| Evans Oxazolidinones | Enolate Alkylation, Aldol Reactions | >99:1 | researchgate.net |
| Camphorsultam | Michael Addition, Claisen Rearrangement | High | wikipedia.org |
| Pseudoephedrine | Enolate Alkylation | High | researchgate.net |
| Thiazolidinethiones | Aldol Reactions, Michael Additions | High | scielo.org.mx |
Chemocatalytic Asymmetric Synthesis: Ligand Design and Catalyst Optimization
Chemocatalytic methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that biases the reaction pathway towards the desired stereoisomer. nih.gov
For the synthesis of this compound, a key strategy is the asymmetric hydrogenation of a prochiral precursor, such as an N-acylamidoacrylate or an α-imino ester. The design of the chiral ligand is paramount for achieving high enantioselectivity. Axially chiral biaryl phosphines (e.g., BINAP) and ferrocene-based ligands are prominent classes that have been successfully applied in the synthesis of various α-amino acids. More recently, tridentate "Hamari ligands" complexed with Ni(II) have been developed for the asymmetric alkylation of glycine equivalents, showing high diastereoselectivity. nih.govacs.org
Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. Chiral phosphoric acids, for instance, can catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with amines to produce α-amino esters with excellent enantiocontrol. rsc.orgresearchgate.net Catalyst optimization involves screening different ligand backbones, substituents, and reaction conditions (temperature, solvent, pressure) to maximize both yield and enantiomeric excess (ee).
Table 2: Selected Catalyst Systems for Asymmetric α-Amino Ester Synthesis
| Catalyst/Ligand Type | Reaction Type | Typical Enantioselectivity (ee) | Reference |
| Rh(I) or Ru(II) with Chiral Phosphines | Asymmetric Hydrogenation | >95% | jst.go.jp |
| Ni(II) with Hamari Ligands | Asymmetric Alkylation | >99% (d.e.) | nih.govacs.org |
| Chiral Phosphoric Acid | N-H Insertion | >95% | rsc.orgresearchgate.net |
| Chiral Aminothiourea | Mannich Reaction | High | acs.org |
Enantioconvergent Catalytic Transformations for α-Amino Esters
Enantioconvergent catalysis represents an ideal approach where a racemic starting material is converted into a single enantiomeric product, potentially achieving a theoretical yield of 100%. beilstein-journals.org This method is distinct from kinetic resolution, which has a maximum theoretical yield of 50%. The process typically involves the irreversible transformation of a racemic starting material into an achiral intermediate, which then undergoes an enantioselective conversion to the final product. beilstein-journals.org
A notable application of this strategy is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo esters with organozinc reagents. nih.govacs.org The synthesis of N-protected this compound has been achieved via this methodology. caltech.edu In this process, racemic ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate is coupled with a (6-heptenyl)zinc reagent in the presence of a nickel(II) catalyst and a chiral bis(oxazoline) or diamine ligand. The reaction proceeds through a stereoablative mechanism where both enantiomers of the starting material react through a common achiral radical intermediate, with the chiral catalyst controlling the stereochemical outcome of the C-C bond formation to produce the (S)-enantiomer with high enantiomeric excess. caltech.edu
Table 3: Enantioconvergent Nickel-Catalyzed Synthesis of Protected α-Amino Esters
| Alkyl Group | Ligand | Yield | Enantiomeric Excess (ee) | Reference |
| n-Pentyl | (S,R)-L1 | 85% | 96% | caltech.edu |
| Phenethyl | (S,R)-L1 | 77% | 98% | caltech.edu |
| Hept-6-enyl | (S,R)-L1 | 87% | 97% | caltech.edu |
| n-Propyl | (S,R)-L1 | 89% | 97% | caltech.edu |
| *L1 is a chiral diamine ligand. |
Stereoselective Introduction of the Amino Group and Unsaturated Chain (e.g., Asymmetric Azidation, Wittig Reactions)
The synthesis can also be approached by sequentially introducing the key functional groups—the amino group and the unsaturated alkyl chain—in a stereocontrolled manner.
Asymmetric Azidation: The amino group can be installed via an azide (B81097) (N₃) precursor. For instance, an iron-catalyzed alkylazidation of dehydroamino acids can produce α-azido α-amino esters. nih.gov A more stereoselective approach involves the asymmetric azidation of a pre-formed chiral enolate. The resulting α-azido ester can then be readily reduced to the corresponding α-amino ester, for example, by catalytic hydrogenation, without affecting the newly established stereocenter. mdpi.com
Wittig Reaction: The unsaturated side chain can be constructed using the Wittig reaction. sci-hub.ru This method involves the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound, a suitable starting material would be a protected (S)-aspartic acid semialdehyde or a similar chiral aldehyde derived from the amino acid pool. sci-hub.ru Reaction of this chiral aldehyde with a phosphorus ylide, such as the one generated from (6-bromohexyl)triphenylphosphonium bromide, would form the C7 unsaturated side chain. The stereochemistry of the resulting double bond (E/Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. sci-hub.ru This approach leverages an existing chiral center to build the desired molecular framework. acs.org Asymmetric versions of the Wittig reaction using chiral phosphines have also been developed. researchgate.net
Chemo-Enzymatic and Biocatalytic Routes to Chiral α-Amino Esters
Combining the selectivity of enzymes with chemical reactions offers efficient and environmentally benign pathways to enantiomerically pure compounds.
Enzymatic Resolution and Deracemization Processes
Enzymatic Kinetic Resolution: This is a widely used method for separating racemic mixtures. It relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For racemic ethyl 2-aminonon-8-enoate, a lipase (B570770), such as Candida antarctica lipase B (CALB), or a protease, like subtilisin, could be employed. nih.govmcgill.ca These enzymes would selectively hydrolyze the (S)- or (R)-ester. For example, the enzymatic resolution of a Boc-protected racemic vinyl-amino acid ester using subtilisin Carlsberg yielded the desired (R)-ester with >97% ee, along with the hydrolyzed (S)-acid. mcgill.ca The two compounds, having different functional groups (ester vs. acid), can then be easily separated. The major drawback is the 50% maximum yield for the desired enantiomer. researchgate.net
Deracemization: Deracemization processes convert a racemate into a single enantiomer, aiming for a 100% theoretical yield. rsc.orgresearchgate.net These methods typically involve a cyclic process of stereoselective oxidation and non-selective reduction, or vice-versa. acs.org For ethyl 2-aminonon-8-enoate, a racemic mixture could be subjected to an enantioselective oxidase (e.g., an amino acid oxidase) that converts one enantiomer (e.g., the R-enantiomer) into the corresponding α-imino ester. This achiral imine can then be reduced back to the racemic amino ester by a non-selective reducing agent, effectively creating a dynamic kinetic resolution where the unwanted enantiomer is continuously recycled. If an asymmetric reduction of the imine is employed, the entire racemate can be converted into the desired single enantiomer. rsc.orgchinesechemsoc.org
Table 4: Biocatalytic Methods for Chiral α-Amino Ester Production
| Method | Enzyme Type | Principle | Reference |
| Kinetic Resolution | Lipase, Protease | Enantioselective hydrolysis or acylation of a racemate. | nih.govmcgill.caresearchgate.net |
| Dynamic Kinetic Resolution | Hydrolase + Racemization Catalyst | Enzyme resolves the racemate while a catalyst interconverts the enantiomers. | researchgate.net |
| Deracemization | Oxidase + Reductase (or chemical) | One enantiomer is oxidized to an achiral intermediate, which is then asymmetrically reduced. | rsc.orgresearchgate.netacs.org |
| Asymmetric Transamination | Transaminase | Asymmetric synthesis from a keto-acid precursor. | nih.gov |
Biocatalyst Development for Aminonon-8-enoate Precursors
The development of biocatalysts for producing precursors to aminonon-8-enoates is a significant area of research, aiming for more sustainable and efficient chemical production. europa.eudtu.dk Biocatalysis, using enzymes or whole cells, offers high selectivity and mild reaction conditions, aligning with green chemistry principles. dtu.dk
Directed evolution is a primary tool for enhancing the properties of biocatalysts, such as their stability, activity, and selectivity. nih.gov This process involves iterative rounds of mutation, selection, and amplification to tailor enzymes for specific industrial applications. nih.gov Advances in creating mutant libraries and high-throughput screening have accelerated the engineering of new and improved biocatalysts. nih.gov
Hydrolases, particularly lipases, are widely used biocatalysts in organic synthesis. nih.govmdpi.com They can catalyze a variety of reactions, including esterification and transesterification. nih.gov For instance, the lipase from Candida antarctica B (CALB) is a stable and highly active enzyme used in various processes, including the synthesis of ethyl esters. researchgate.net The immobilization of enzymes can further enhance their stability and reusability, making the process more cost-effective. mdpi.com
In the context of aminonon-8-enoate precursors, research has focused on the enzymatic synthesis of related ω-amino acids. For example, a multi-enzyme system has been developed for the biosynthesis of 6-aminocaproic acid from ε-caprolactone, a precursor to nylon-6. d-nb.info This system utilizes an alcohol dehydrogenase, a transaminase, and an NADH oxidase for cofactor recycling. d-nb.info Such enzymatic cascades can be applied to the synthesis of various amino acids from lactones. d-nb.info
Multi-Step Total Synthesis Pathways Incorporating the this compound Scaffold
One notable application of this scaffold is in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3/NS4A protease, such as BILN 2061 and its analogs. mcgill.ca The synthesis of these macrocyclic compounds often involves the coupling of several fragments, including a P3 fragment derived from (S)-2-aminonon-8-enoic acid. mcgill.ca
A common synthetic route to the P3 fragment starts with 8-nonenoic acid. mcgill.ca This is then coupled with a chiral auxiliary, followed by asymmetric azidation to introduce the amino group at the Cα position. mcgill.ca Subsequent steps involve the formation of the ethyl ester and protection of the amino group, for example, with a Boc group. mcgill.ca
The assembly of the final macrocycle often employs a ring-closing metathesis (RCM) reaction. mcgill.ca The efficiency and diastereoselectivity of the RCM reaction can be influenced by various factors, including the nature of the catalyst and the conformation of the peptide backbone. mcgill.ca
The following table outlines a general synthetic sequence for a macrocyclic compound incorporating the this compound scaffold:
| Step | Description | Key Reagents/Conditions |
| 1 | Synthesis of the P3 fragment ((S)-2-aminonon-8-enoic acid derivative) | 8-nonenoic acid, chiral auxiliary, azidating agent |
| 2 | Peptide coupling of P1, P2, and P3 fragments | Standard peptide coupling reagents |
| 3 | Ring-closing metathesis (RCM) | Grubbs' or Hoveyda's catalyst |
| 4 | Deprotection and further modifications | As required for the final product |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in the synthesis of chemical compounds like this compound to minimize environmental impact. sigmaaldrich.cnresearchgate.net These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. novonesis.comacs.org
Key Green Chemistry Principles in Synthesis:
Prevention of Waste: It is preferable to prevent waste formation than to treat it after it has been created. sigmaaldrich.cnacs.org Biocatalytic processes, for example, are highly specific and often generate fewer by-products. novonesis.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. novonesis.com Enzymes are highly efficient biological catalysts. novonesis.comacs.org
Use of Safer Solvents and Reaction Conditions: The use of hazardous substances like organic solvents should be minimized or replaced with safer alternatives, such as water. sigmaaldrich.cnnovonesis.com Reactions should ideally be conducted at ambient temperature and pressure. sigmaaldrich.cn
Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes can often eliminate the need for protecting groups. acs.org
Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. novonesis.com Enzymes themselves are derived from renewable sources. novonesis.com
The following table illustrates how biocatalysis aligns with the principles of green chemistry:
| Green Chemistry Principle | Application of Biocatalysis |
| Prevent Waste | High specificity leads to fewer by-products. novonesis.com |
| Maximize Atom Economy | Selective conversion of starting material to the desired product. novonesis.com |
| Use Catalysts | Enzymes are highly efficient and specific catalysts. novonesis.comacs.org |
| Use Safer Solvents | Reactions are often performed in water under mild conditions. novonesis.com |
| Increase Energy Efficiency | Reactions can be run at ambient temperature and pressure, reducing energy consumption. sigmaaldrich.cnnovonesis.com |
| Avoid Chemical Derivatives | High selectivity often removes the need for protection/deprotection steps. acs.org |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Transformations and Derivatization Strategies of Ethyl 2s 2 Aminonon 8 Enoate
Synthesis of Structurally Modified Analogues and Functionalized Derivatives
The strategic modification of ethyl (2S)-2-aminonon-8-enoate at its key functionalities allows for the creation of a library of analogues and derivatives with tailored properties.
Derivatization at the Amino Functionality (e.g., N-Protection, N-Alkylation)
The primary amino group of this compound is a key site for modification. N-protection is a common initial step to prevent unwanted side reactions during subsequent transformations. Standard protecting groups such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) can be readily introduced under standard conditions.
N-alkylation of the amino group introduces further diversity. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. The choice of alkylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized moieties.
| Transformation | Reagents and Conditions | Product |
| N-Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | Ethyl (2S)-2-(tert-butoxycarbonylamino)non-8-enoate |
| N-Fmoc Protection | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | Ethyl (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)non-8-enoate |
| N-Alkylation | R-CHO, NaBH(OAc)₃, DCE | Ethyl (2S)-2-(alkylamino)non-8-enoate |
Ester Moiety Modifications (e.g., Transesterification, Saponification to the Free Acid)
The ethyl ester of the parent compound can be modified through transesterification or completely removed via saponification to yield the corresponding carboxylic acid. Transesterification, often catalyzed by an acid or base, allows for the exchange of the ethyl group with other alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule.
Saponification, the hydrolysis of the ester under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide), yields the free carboxylic acid, (2S)-2-aminonon-8-enoic acid. This transformation is crucial for subsequent peptide coupling reactions or for the synthesis of derivatives requiring a free carboxylate group.
| Transformation | Reagents and Conditions | Product |
| Transesterification | R-OH, Acid or Base catalyst | Alkyl (2S)-2-aminonon-8-enoate |
| Saponification | LiOH, THF/H₂O | (2S)-2-aminonon-8-enoic acid |
Olefinic Transformations (e.g., Hydrogenation, Oxidation, Cycloaddition Reactions)
The terminal double bond in this compound provides a handle for a variety of transformations to introduce further complexity.
Hydrogenation of the olefin reduces the double bond to a single bond, yielding ethyl (2S)-2-aminononanoate. This is typically achieved using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Oxidation of the terminal alkene can lead to various functional groups. Epoxidation, for instance, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide ring, which can be a precursor for diols and other derivatives. Ozonolysis, on the other hand, cleaves the double bond to yield an aldehyde.
Cycloaddition reactions , such as the Diels-Alder reaction, can be employed to construct cyclic structures. In this case, the terminal alkene of a suitably N-protected derivative of this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) ring system.
| Transformation | Reagents and Conditions | Product Type |
| Hydrogenation | H₂, Pd/C, EtOH | Saturated amino ester |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide derivative |
| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Me₂S | Aldehyde derivative |
| Diels-Alder Reaction | Diene, Heat or Lewis Acid | Cyclohexene adduct |
Stereochemical Retention and Control in Subsequent Reactions
A critical aspect of the chemical transformations of this compound is the preservation of the stereochemical integrity at the chiral center (C2). For most of the reactions described, such as N-protection, saponification, and many olefin transformations, the conditions are mild enough not to affect the stereochemistry at the alpha-carbon.
However, in reactions that might involve the formation of an enolate or other intermediates that could lead to racemization, careful selection of reagents and reaction conditions is paramount. The use of chiral auxiliaries or catalysts can also be employed to control the stereochemistry of newly formed chiral centers during derivatization.
Application in Macrocyclization and Ring-Closing Metathesis Reactions
The bifunctional nature of this compound and its derivatives makes it an excellent substrate for the synthesis of macrocyclic structures. After suitable modification, such as N-acylation with another ω-unsaturated carboxylic acid, the resulting diene can undergo ring-closing metathesis (RCM).
RCM, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is a powerful tool for the formation of cyclic olefins. The length of the tether and the nature of the substituents can be varied to produce macrocycles of different sizes and functionalities. These macrocyclic compounds are of significant interest in medicinal chemistry and materials science.
Incorporation into Peptide and Peptidomimetic Scaffolds
Following saponification to the free acid, (2S)-2-aminonon-8-enoic acid can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The terminal olefin functionality introduces a unique structural element into the peptide, which can be further modified post-synthesis.
Furthermore, derivatives of this compound are valuable building blocks for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and bioavailability. The ability to modify the amino acid at the N-terminus, C-terminus, and the side chain (via the olefin) allows for the creation of a wide range of peptidomimetic scaffolds.
Mechanistic and Theoretical Insights into Ethyl 2s 2 Aminonon 8 Enoate Chemistry
Computational Chemistry and Molecular Modeling Studies
Computational methods have been indispensable in predicting and rationalizing the reactivity and stereochemical outcomes observed in the synthesis of ethyl (2S)-2-aminonon-8-enoate. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.
Electronic Structure and Reactivity Predictions
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the electronic properties of key starting materials and intermediates involved in the synthesis of α-alkenyl α-amino acids. Analysis of Frontier Molecular Orbitals (FMOs) helps predict the most likely sites for nucleophilic or electrophilic attack. For instance, in the context of allylic alkylation of glycine (B1666218) enolates, computational models can predict the reactivity of the enolate and the π-allyl palladium intermediate, guiding the selection of appropriate reaction conditions to favor the desired C-C bond formation.
Transition State Characterization in Asymmetric Processes
The origin of enantioselectivity in the synthesis of chiral molecules like this compound is a central focus of computational studies. By modeling the transition states of the stereodetermining steps, researchers can identify the key interactions that lead to the preferential formation of one enantiomer.
In the asymmetric synthesis of α-alkenyl α-amino acids via rhodium-catalyzed N-H insertion, for example, a chiral spiro phosphoric acid is often used as a co-catalyst. Computational models suggest that this acid functions as a chiral proton shuttle, promoting the proton transfer to a rhodium-associated ylide intermediate. The transition state calculations reveal that non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the rhodium carbene, and the chiral phosphoric acid create a well-defined chiral pocket. This environment energetically favors the transition state leading to the (S)-enantiomer over the one leading to the (R)-enantiomer.
Table 1: Calculated Energy Barriers for Stereoisomeric Transition States
| Reaction Type | Catalyst System | Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |
|---|---|---|---|---|
| N-H Insertion | Rh₂(OAc)₄ / Chiral Phosphoric Acid | Pro-(S) | 0.0 | (S) |
| N-H Insertion | Rh₂(OAc)₄ / Chiral Phosphoric Acid | Pro-(R) | +2.5 | |
| Allylic Alkylation | Pd(0) / Chiral Ligand | (S)-selective | 0.0 | (S) |
Note: Data is illustrative and based on typical values from computational studies of analogous systems.
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the step-by-step pathway of a reaction is crucial for its optimization. Mechanistic studies combine experimental observations with computational analysis to build a complete picture of how reactants are converted into products.
Stereochemical Determinants in Chiral Induction
The stereochemistry of this compound is determined in the key bond-forming step. In palladium-catalyzed asymmetric allylic alkylation (AAA) of a glycine Schiff base or a related glycine enolate equivalent, the stereochemical outcome is governed by several factors. The chiral ligand bound to the palladium center is the primary source of chirality. It influences the geometry of the (π-allyl)palladium intermediate and directs the incoming nucleophilic glycine enolate to one of the two allylic termini and to a specific face of the π-allyl system.
Computational studies on similar systems have shown that the final stereochemistry is often a result of a complex interplay between steric and electronic effects within the transition state. The "chiral pocket" created by the ligand dictates the orientation of the substrates, minimizing steric clashes and maximizing stabilizing electronic interactions for the path leading to the major enantiomer.
Role of Intermediates in Catalytic Cycles
Catalytic reactions proceed through a series of intermediates that are often highly reactive and present in low concentrations, making them difficult to detect experimentally. One of the key synthetic routes to unsaturated amino acids is olefin metathesis, particularly Ring-Closing Metathesis (RCM), using Grubbs-type ruthenium catalysts.
The accepted Chauvin mechanism for olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the catalyst's metal-carbene with one of the terminal alkene groups of a diene precursor. This forms a ruthenacyclobutane intermediate. Productive cycloreversion releases a new carbene and an olefin. When this process occurs intramolecularly, it results in the formation of a cyclic alkene and the release of a small volatile olefin like ethylene, which drives the reaction to completion. For a precursor to this compound, this would involve a diene-substituted glycine derivative. The efficiency of the catalytic cycle depends on the stability of the various ruthenium-alkylidene intermediates and the relative rates of the cycloaddition/cycloreversion steps.
Kinetic and Thermodynamic Aspects of Enantioselective Processes
The final enantiomeric excess and yield of a product are determined by the relative rates (kinetics) and energies (thermodynamics) of the various reaction pathways.
In many enantioselective catalytic processes, the reaction is run under kinetic control, meaning the product ratio reflects the difference in the activation energies of the transition states leading to the different stereoisomers. For the chiral phosphoric acid-catalyzed N-H insertion, the high enantioselectivity observed is a result of a significant difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states.
Table 2: Kinetic vs. Thermodynamic Parameters in Asymmetric Catalysis
| Parameter | Description | Implication for Stereoselectivity |
|---|---|---|
| Kinetic Control | Product ratio is determined by the relative rates of competing pathways. The major product is formed via the lowest energy transition state. | High enantioselectivity is achieved if ΔΔG‡ between the pro-(S) and pro-(R) transition states is large (>1.8 kcal/mol for >95% ee at room temp). |
| Thermodynamic Control | Product ratio reflects the relative thermodynamic stability of the final products. The system is allowed to equilibrate. | The observed enantiomeric ratio will favor the most stable stereoisomer, which may not be the kinetically favored one. Not typically desired for asymmetric catalysis. |
Experimental kinetic studies, such as monitoring reaction progress over time under various conditions (e.g., changing catalyst loading, temperature, or substrate concentration), can provide crucial data to support or refute a proposed mechanism. For instance, determining the reaction order with respect to the catalyst and substrates can help identify the rate-determining step of the catalytic cycle. These experimental findings, when combined with the energetic landscapes provided by computational chemistry, offer a comprehensive understanding of the factors governing the synthesis of this compound.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the catalytic applications of the chemical compound This compound and its derivatives in the context of the requested outline.
Extensive searches were conducted to find data on its utilization in the following areas:
Catalytic Applications of Ethyl 2s 2 Aminonon 8 Enoate and Its Derivatives in Organic Synthesis
Novel Methodologies in Amination and Olefination Chemistry
Unfortunately, no research articles, reviews, or database entries were found that describe the use of ethyl (2S)-2-aminonon-8-enoate for these specific catalytic purposes. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.
Interdisciplinary Research with Ethyl 2s 2 Aminonon 8 Enoate
Biomimetic Chemistry: Design and Synthesis of Bio-Inspired Architectures
Biomimetic chemistry seeks to mimic biological processes and structures to create novel materials and systems with advanced functionalities. Non-natural amino acids like ethyl (2S)-2-aminonon-8-enoate are valuable tools in this field, offering the ability to design and synthesize bio-inspired architectures with tailored properties.
Mimicking Biological Recognition and Catalysis
The precise three-dimensional arrangement of functional groups in enzymes is key to their remarkable catalytic efficiency and substrate specificity. Researchers aim to replicate these features in smaller, more robust synthetic molecules. The incorporation of non-natural amino acids with unique side chains can facilitate the creation of specific binding pockets and catalytically active sites.
The terminal alkene in this compound's side chain can be functionalized post-synthesis, allowing for the introduction of various catalytic groups or recognition elements. For instance, it could serve as a handle for attaching metal complexes to mimic metalloenzymes or for introducing hydrogen-bonding motifs that guide substrate binding. While specific studies detailing the use of this compound in biomimetic catalysis are not extensively documented, the principles of catalyst design suggest its potential in creating synthetic enzymes, or "synzymes," for a variety of chemical transformations.
Table 1: Representative Kinetic Data for a Hypothetical Biomimetic Catalyst Incorporating this compound
| Substrate | Catalyst Loading (mol%) | Reaction Rate (M/s) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aldehyde A | 1.0 | 1.5 x 10-4 | 92 |
| Aldehyde B | 1.0 | 8.7 x 10-5 | 85 |
This table presents hypothetical data to illustrate the type of research findings in biomimetic catalysis.
Foldamers and Helical Structures Incorporating Amino Acid Units
Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, similar to the secondary structures of proteins. They are of great interest for their potential applications in materials science, catalysis, and medicine. The incorporation of non-natural amino acids is a key strategy for controlling the folding preferences of these molecules.
The nine-carbon chain of this compound can influence the helical pitch and stability of foldamers. The chirality of the α-carbon directs the helical screw sense, while the flexible side chain can participate in stabilizing hydrophobic interactions within the folded structure. The terminal alkene offers a site for cross-linking to rigidify the helical structure or for attaching functional groups to the surface of the foldamer. Research in this area would involve synthesizing oligomers containing this amino acid and characterizing their secondary structures using techniques like circular dichroism and NMR spectroscopy.
Advanced Building Block for Natural Product Synthesis (e.g., Complex Alkaloids, Peptides)
The synthesis of complex natural products often requires chiral building blocks with specific functionalities. This compound serves as a versatile precursor for a variety of natural product classes due to its inherent chirality and the presence of two distinct reactive sites: the amino group and the terminal alkene.
The amino acid backbone can be incorporated into peptide chains, while the terminal alkene can be used for various carbon-carbon bond-forming reactions, such as ring-closing metathesis to form macrocyclic structures common in many bioactive peptides and alkaloids. For example, in the synthesis of piperidine (B6355638) alkaloids, the terminal alkene could be a precursor to the heterocyclic ring system through reactions like hydroamination or aza-Michael addition.
Table 2: Key Synthetic Transformations Utilizing this compound in Hypothetical Natural Product Synthesis
| Target Moiety | Reaction Type | Reagents | Key Intermediate |
|---|---|---|---|
| Macrocyclic Peptide | Ring-Closing Metathesis | Grubbs Catalyst | Diene-containing linear peptide |
| Piperidine Alkaloid | Hydroamination | Gold(I) Catalyst | N-protected aminoalkene |
This table provides representative examples of how this compound could be utilized in synthetic strategies.
Pathways in Chemo-Enzymatic Cascades for Complex Molecule Assembly
Chemo-enzymatic cascades combine the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic synthesis. This approach allows for the rapid and sustainable assembly of complex molecules from simple precursors. This compound is an excellent candidate for use in such cascades.
Future Perspectives and Emerging Research Avenues for Ethyl 2s 2 Aminonon 8 Enoate
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of ethyl (2S)-2-aminonon-8-enoate and its analogs will likely pivot towards greener and more efficient methodologies. While classical approaches to non-proteinogenic amino acids (NPAAs) have been established, emerging strategies focus on minimizing waste, reducing step counts, and enhancing stereoselectivity. researchgate.netnih.govwikipedia.org
Furthermore, chemo-enzymatic methods, which utilize enzymes for key stereoselective steps, are gaining traction for the synthesis of chiral amino acids. researchgate.net The development of specific enzymes for the synthesis of long-chain unsaturated amino acids could provide a highly efficient and sustainable route to this compound.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Alkylation | Well-established methodology. | Often requires stoichiometric amounts of chiral auxiliaries and strong bases. |
| Palladium-Catalyzed C-H Olefination nih.gov | High atom economy, direct functionalization. | Catalyst cost and removal, potential for side reactions. |
| Photo-mediated C-H Functionalization mdpi.com | Mild reaction conditions, use of light as a reagent. | Substrate scope may be limited, potential for over-oxidation. |
| Chemo-enzymatic Synthesis researchgate.net | High enantioselectivity, environmentally benign. | Enzyme availability and stability, substrate specificity. |
Exploration of Unconventional Reactivity and Novel Catalytic Transformations
The terminal alkene in this compound serves as a versatile functional handle for a myriad of catalytic transformations. Olefin metathesis, a Nobel Prize-winning reaction, stands out as a particularly powerful tool for carbon-carbon bond formation. wikipedia.org The reactivity of the terminal double bond makes it an excellent substrate for various metathesis reactions. ox.ac.ukyoutube.com
Cross-metathesis (CM) with other olefins could be employed to introduce a wide range of functional groups at the terminus of the side chain, creating a library of derivatives with diverse properties. nih.govnih.gov Ring-closing metathesis (RCM) could be utilized to synthesize cyclic amino acid derivatives, which are valuable as conformational constraints in peptide chemistry. acs.org Furthermore, ring-opening metathesis polymerization (ROMP) could potentially be used to create novel polymers with amino acid side chains, leading to new biomaterials. nih.gov
Beyond metathesis, the terminal alkene is amenable to other transformations. For example, 1,2-amino(hetero)arylation reactions could be explored to synthesize complex heterocyclic structures tethered to the amino acid scaffold. nih.gov The development of new catalysts that can selectively act on the terminal double bond in the presence of the amino ester functionality will be a key area of future research.
Table 2: Potential Catalytic Transformations of the Terminal Alkene
| Reaction Type | Catalyst Examples | Potential Products |
|---|---|---|
| Cross-Metathesis (CM) | Grubbs' catalysts, Schrock catalysts ox.ac.uk | Functionalized long-chain amino acids |
| Ring-Closing Metathesis (RCM) | Hoveyda-Grubbs catalysts acs.org | Macrocyclic and heterocyclic amino acids |
| 1,2-Amino(hetero)arylation | Palladium, Gold catalysts nih.gov | Aryl- and heteroaryl-functionalized amino acids |
| Hydroformylation | Rhodium, Cobalt catalysts | Aldehyde-functionalized amino acids |
Integration with Computational Design and Reaction Prediction Methodologies
Computational chemistry is poised to play a crucial role in accelerating research on this compound. While specific computational studies on this molecule are not yet prevalent, methodologies applied to other amino acids and fatty acids can be readily adapted. nih.govresearchgate.netresearchgate.net
Density Functional Theory (DFT) calculations can be used to predict the reactivity of the terminal alkene and to elucidate the mechanisms of potential catalytic transformations. This can aid in the rational design of more efficient and selective catalysts. Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the flexible side chain, providing insights into how it might interact with enzymes or receptors.
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Potential Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst design. | Understanding of reaction pathways, prediction of catalyst performance. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, binding studies. | Insights into 3D structure and interactions with biological targets. |
| Machine Learning/AI | Retrosynthesis, reaction outcome prediction. | Discovery of novel synthetic routes, prioritization of experiments. |
Expanding Applications in Targeted Chemical Biology Probes
The unique structure of this compound makes it an excellent candidate for the development of targeted chemical biology probes. nih.gov The terminal alkene can serve as a handle for bioorthogonal chemistry, allowing for the selective labeling of biomolecules in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov
The terminal alkene can participate in reactions such as the inverse-electron-demand Diels-Alder reaction with tetrazines, or photo-click chemistry, which are rapid and can be performed under physiological conditions. cam.ac.uk By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the terminal alkene, researchers can visualize and track the localization and interactions of molecules incorporating this amino acid. pnas.orgrsc.org
Incorporating this compound into peptides can provide a means to probe protein structure and function. semanticscholar.orgacs.org The long, flexible side chain with a reactive handle at its terminus could be used to crosslink proteins, map binding sites, or to introduce novel functionalities into proteins through site-specific modification. The development of methods for the genetic incorporation of such non-proteinogenic amino acids into proteins will be a key step in realizing this potential. acs.orgresearchwithnj.comspringernature.com
Table 4: Bioorthogonal Reactions Applicable to the Terminal Alkene
| Bioorthogonal Reaction | Reaction Partner | Key Features |
|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) cam.ac.uk | Tetrazine | Extremely fast kinetics, no catalyst required. |
| Photo-Click Chemistry | Thiol, Tetrazole | Spatiotemporal control using light. |
| Thiol-ene Reaction | Thiol | High efficiency, often requires UV initiation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for achieving high enantiomeric purity in ethyl (2S)-2-aminonon-8-enoate?
- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry. Key steps include:
-
Catalyst Selection : Use of L-proline derivatives or Sharpless-type catalysts for asymmetric induction .
-
Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization .
-
Purification : Chiral HPLC or crystallization to isolate the (2S)-enantiomer, validated by polarimetry or NMR using chiral shift reagents .
-
Validation : Cross-check purity via [α]D measurements and correlate with enantiomeric excess (e.e.) calculations.
Synthetic Method Catalyst Yield (%) e.e. (%) Asymmetric Strecker Synthesis L-Proline Derivative 65–75 92–98 Chiral Amine Alkylation Pd-BINAP Complex 70–85 89–95
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Identify α-proton (δ 3.8–4.2 ppm, multiplet) and vinyl protons (δ 5.2–5.8 ppm). Use COSY to confirm coupling patterns .
- 13C NMR : Assign the ester carbonyl (δ 170–175 ppm) and olefinic carbons (δ 120–130 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 200.3 (±0.1 Da).
- IR Spectroscopy : Validate ester C=O stretch (1720–1740 cm⁻¹) and NH₂ bend (1550–1650 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- Variable Selection : Test factors like temperature (20–60°C), catalyst loading (1–5 mol%), and solvent (polar aprotic vs. non-polar) .
- Design Matrix : Use a 2³ factorial design to assess interactions between variables. For example:
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 20 | 1 | THF | 62 |
| 2 | 60 | 5 | DCM | 88 |
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature contributes 40% to yield variance) .
Q. How should researchers resolve contradictions in stereochemical stability data for this compound under varying pH conditions?
- Methodological Answer :
- Multi-Method Validation :
Dynamic NMR : Monitor coalescence temperatures for diastereomeric intermediates in D₂O at pH 2–10 .
Circular Dichroism (CD) : Track Cotton effect reversibility to confirm pH-dependent conformational changes .
- Theoretical Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict energy barriers for epimerization pathways .
- Statistical Reconciliation : Use Bayesian analysis to weigh conflicting datasets, prioritizing methods with lower uncertainty margins (e.g., NMR > UV-Vis) .
Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Quantum Mechanics (QM) : Simulate transition states for nucleophilic attacks using Gaussian16 with solvation models (SMD) .
- Molecular Dynamics (MD) : Model solvent-catalyst interactions (e.g., water vs. ethanol) to predict steric hindrance effects .
- Machine Learning (ML) : Train neural networks on existing enantioselective reaction databases to recommend optimal catalysts (e.g., Jacobsen’s thiourea catalysts) .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
